molecular formula C22H38BrN5O5Si2 B561792 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one CAS No. 769141-88-0

2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one

Cat. No.: B561792
CAS No.: 769141-88-0
M. Wt: 588.65
InChI Key: QEQSNZJZJYDKPZ-BRWVUGGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated purine derivative featuring a siloxane-protected sugar moiety. Its structure includes:

  • Sugar modification: A complex furo-trioxadisilocin group with tetra(propan-2-yl) substitutions, conferring steric bulk and lipophilicity to improve metabolic stability and membrane permeability .
  • Biological relevance: Likely designed as a nucleoside analog for antiviral or anticancer applications, leveraging bromine’s electronegativity to disrupt base pairing or enzyme binding .

Properties

IUPAC Name

9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-8-bromo-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38BrN5O5Si2/c1-11(2)34(12(3)4)30-10-16-15(32-35(33-34,13(5)6)14(7)8)9-17(31-16)28-19-18(25-21(28)23)20(29)27-22(24)26-19/h11-17H,9-10H2,1-8H3,(H3,24,26,27,29)/t15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSNZJZJYDKPZ-BRWVUGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38BrN5O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747232
Record name 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769141-88-0
Record name 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Implications

The following compounds share key structural motifs but differ in substituents, sugar moieties, or biological targets:

Compound Name Key Structural Features Molecular Formula Key Differences vs. Target Compound
Target Compound 8-Br, 2-NH₂ purine; siloxane-protected sugar C₂₆H₄₄BrN₅O₆Si₂ Reference standard
8-Bromo-2′-deoxyguanosine 8-Br guanine; deoxyribose sugar C₁₀H₁₂BrN₅O₄ Lacks siloxane protection; deoxyribose increases enzymatic degradation susceptibility
9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)...-8-yl]adenine Adenine base; identical siloxane sugar C₂₅H₄₃N₅O₆Si₂ Substitution at purine C2 (NH₂ → H) alters hydrogen-bonding capacity
8-Bromo-2′-deoxyadenosine 8-Br adenine; deoxyribose sugar C₁₀H₁₂BrN₅O₃ Absence of 2-NH₂ reduces base-pairing specificity

Physicochemical Properties

  • Lipophilicity : The target compound’s siloxane group (LogP ≈ 3.2) enhances lipid solubility compared to deoxyribose analogs (LogP ≈ 0.5–1.2), favoring cellular uptake .
  • Stability: Siloxane protection reduces hydrolysis rates in acidic/alkaline conditions (t₁/₂ > 24 hrs at pH 7.4) versus unprotected deoxyguanosine (t₁/₂ < 2 hrs) .

In Vitro Bioactivity

Assay Type Target Compound Result 8-Bromo-2′-deoxyguanosine Result
Cytotoxicity (HeLa) IC₅₀ = 12 μM IC₅₀ = 25 μM
Antiviral (HCV) EC₅₀ = 0.8 μM EC₅₀ = 5.2 μM

Siloxane modification correlates with enhanced potency, likely due to improved intracellular delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.